
4-(3-Oxopiperazin-1-yl)benzonitrile
Descripción general
Descripción
“4-(3-Oxopiperazin-1-yl)benzonitrile” is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(3-oxo-1-piperazinyl)benzonitrile . The InChI code is 1S/C11H11N3O/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14/h1-4H,5-6,8H2,(H,13,15) .Physical and Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 201.23 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activity
4-(3-Oxopiperazin-1-yl)benzonitrile and its derivatives exhibit notable antibacterial and antimycobacterial properties. In studies, compounds incorporating this compound structures have been synthesized and shown to be effective against various bacterial strains. For example, Gein et al. (2006) synthesized a series of compounds using benzoylpyruvic acid methyl ester, demonstrating antibacterial activity. Similarly, Patel et al. (2014) developed benzonitrile/nicotinonitrile-based s-triazines with significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Gein, Kasimova, Panina, & Voronina, 2006)(Patel, Chikhalia, & Kumari, 2014).
Antiviral Applications
Derivatives of this compound have shown promise in antiviral applications, particularly against Hepatitis C Virus (HCV). Jiang et al. (2020) identified a compound from this family, which demonstrated a significant inhibitory effect on HCV replication, acting at the virus entry stage. This finding is crucial in the absence of a vaccine for HCV, presenting a potential pathway for therapeutic intervention (Jiang et al., 2020).
Cancer Research
In cancer research, compounds related to this compound have been explored for their potential therapeutic effects. Various studies have synthesized and evaluated derivatives for their efficacy against different cancer cell lines. For instance, Mansour et al. (2021) investigated the anticancer properties of pyridine-3-carbonitrile derivatives, demonstrating significant cytotoxic effects against breast cancer cell lines. These results underscore the potential of such compounds in cancer treatment (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
Cardiovascular and Thrombotic Diseases
Compounds incorporating this compound have also been studied for their potential in treating cardiovascular and thrombotic diseases. Kitamura et al. (2001) and Sugihara et al. (1998) synthesized 2-oxopiperazine derivatives showing potent inhibitory effects on platelet aggregation, indicating their utility in treating thrombotic diseases. These findings reveal the compound's potential in clinical treatments for cardiovascular conditions (Kitamura et al., 2001)(Sugihara et al., 1998).
High Voltage Lithium-Ion Batteries
In the field of energy storage, 4-(Trifluoromethyl)-benzonitrile, a related compound, has been investigated as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. Huang et al. (2014) demonstrated that this additive significantly improves the cyclic stability of the cathode, suggesting its potential in enhancing the performance of high-voltage lithium-ion batteries (Huang et al., 2014).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-(3-Oxopiperazin-1-yl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, where it forms stable enzyme-inhibitor complexes through hydrophobic interactions between its aromatic moieties and the lipophilic residues of the enzyme’s binding site . These interactions can influence the activity of the enzymes and potentially alter biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate signaling pathways that are crucial for cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the specific outcomes can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes by active transport mechanisms or facilitated diffusion, depending on its concentration and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound is crucial for understanding its precise biochemical and cellular effects.
Propiedades
IUPAC Name |
4-(3-oxopiperazin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14/h1-4H,5-6,8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZYYNKAWQNSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


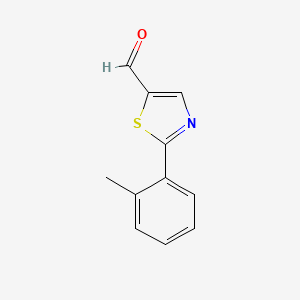
![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1416214.png)
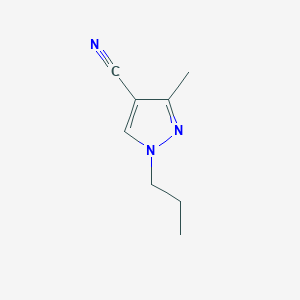
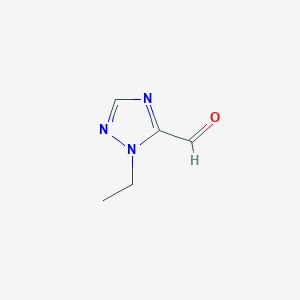
![2-[Methyl(piperidin-4-yl)amino]ethanol](/img/structure/B1416219.png)
![2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine](/img/structure/B1416221.png)
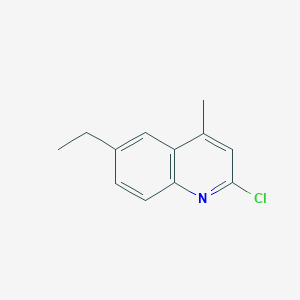

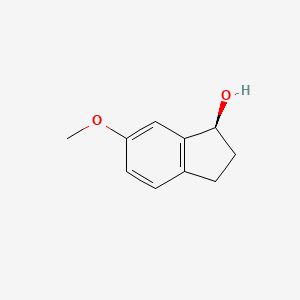
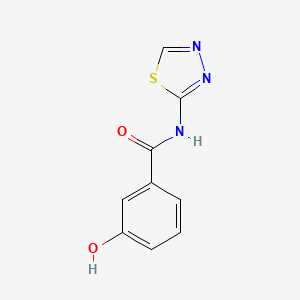
![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)
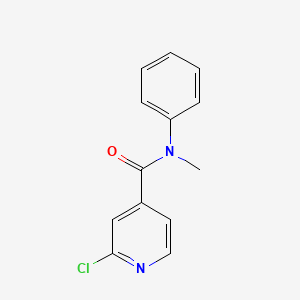

![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)
